molecular formula C11H12O2 B020472 7-Methoxy-1-tetralone CAS No. 6836-19-7

7-Methoxy-1-tetralone

Cat. No.: B020472
CAS No.: 6836-19-7
M. Wt: 176.21 g/mol
InChI Key: GABLTKRIYDNDIN-UHFFFAOYSA-N
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Description

7-Methoxy-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a key intermediate in the synthesis of various pharmaceuticals, most notably the opioid analgesic drug (-)-dezocine . The compound is characterized by a methoxy group attached to the seventh position of a tetralone structure, which is a partially hydrogenated naphthalene ring system.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 7-Methoxy-1-tetralone are not widely reported in the literature. It is known to be an essential intermediate in the synthesis of the opioid analgesic drug (-)-dezocine . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and action of opioids.

Cellular Effects

This compound has been shown to have significant effects on hepatocellular carcinoma (HCC) cells. It suppresses the proliferative and migratory potentials of HepG2 cells, and induces apoptosis . The compound influences cell function by regulating proliferation- and migration-related mediators including c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2), and MMP9 in HepG2 cells .

Molecular Mechanism

The molecular mechanism of this compound involves suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 protein levels in HepG2 cells . These proteins are involved in cell proliferation, migration, and apoptosis, suggesting that this compound exerts its effects at the molecular level by interacting with these proteins and potentially influencing their expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not widely reported. It has been synthesized using a continuous-flow strategy, which offers significant advantages including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Dosage Effects in Animal Models

In vivo studies have shown that this compound treatment suppresses tumor growth of HepG2 cells in nude mice . The specific dosage effects in animal models, including any threshold effects or toxic or adverse effects at high doses, are not reported in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not widely reported. As an intermediate in the synthesis of the opioid analgesic drug (-)-dezocine, it is likely involved in the metabolic pathways related to opioid synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-tetralone typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride and aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently cyclized using methanesulfonic acid to yield this compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the production of this compound. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process can achieve an overall yield of up to 76.6% with 99% purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-tetralone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Methoxy-1-tetralone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-Methoxy-1-tetralone: Similar in structure but with the methoxy group at the sixth position.

    5-Methoxy-1-tetralone: Another isomer with the methoxy group at the fifth position.

Uniqueness: 7-Methoxy-1-tetralone is unique due to its specific position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in the synthesis of certain pharmaceuticals, such as (-)-dezocine .

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABLTKRIYDNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218494
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-19-7
Record name 7-Methoxy-1-tetralone
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Record name 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone
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Record name 6836-19-7
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Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Record name 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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